molecular formula C36H60O9 B13843095 11-Oxomogroside IA1

11-Oxomogroside IA1

货号: B13843095
分子量: 636.9 g/mol
InChI 键: FEFDBUMZKFXMGF-AFMKTRLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

11-Oxomogroside IA1 is a triterpene glycoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo), a plant renowned for its medicinal and sweetening properties. Structurally, it belongs to the mogroside family, characterized by a cucurbitane-type triterpene backbone modified with glycosyl groups and oxidation at specific positions. The compound is differentiated by an oxo group at the C11 position and a glucosyl substitution at the C3 hydroxyl group (molecular formula: C₃₆H₆₀O₉) . Unlike its non-oxidized analog Mogroside IA1 (C₃₆H₆₂O₉), the oxidation at C11 alters its biochemical properties, rendering it tasteless compared to intensely sweet mogrosides like Mogroside V .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C36H60O9

分子量

636.9 g/mol

IUPAC 名称

(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1

InChI 键

FEFDBUMZKFXMGF-AFMKTRLNSA-N

手性 SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C

规范 SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C

产品来源

United States

准备方法

Plant Material and Initial Extraction

11-Oxomogroside IA1 is predominantly found in the unripe fruits of Siraitia grosvenorii. The preparation begins with harvesting fresh unripe fruits, which are then subjected to solvent extraction.

  • Solvent Extraction: Methanol is commonly used as the extraction solvent due to its efficiency in dissolving glycosides. Fresh unripe fruits are extracted with methanol, typically by reflux or maceration methods, to obtain crude extracts containing cucurbitane glycosides including this compound.

Purification Techniques

After crude extraction, purification is essential to isolate this compound with high purity.

  • Silica Gel Column Chromatography: The crude methanol extract is fractionated using silica gel columns with solvent systems such as chloroform-methanol-water in varying ratios (e.g., 8:2:0.2 or 7:3:0.5 v/v/v). This step helps separate compounds based on polarity.

  • ODS (Octadecylsilane) Chromatography: Further purification is achieved using reversed-phase ODS chromatography with methanol-water gradients (typically 55–65% methanol). This step refines the isolation of this compound from other glycosides.

Characterization of Isolated Compound

The isolated this compound is characterized by:

  • Mass Spectrometry: Positive FAB-MS shows molecular ion peaks consistent with the molecular formula C36H62O10 (m/z 654.4398 [M+H]+).

  • NMR Spectroscopy: Detailed ^1H and ^13C NMR, including HMBC, COSY, and NOESY experiments, confirm the structural features, especially the cucurbitane skeleton and glycosidic linkages.

Summary Table of Extraction and Purification

Step Conditions/Details Outcome
Raw material Unripe Siraitia grosvenorii fruits Starting material
Extraction solvent Methanol Crude extract of glycosides
Chromatography 1 Silica gel, CHCl3–MeOH–H2O (8:2:0.2 to 7:3:0.5) Fractionation by polarity
Chromatography 2 ODS column, 55–65% MeOH Purification of this compound
Characterization FAB-MS, ^1H- and ^13C-NMR, HMBC, COSY, NOESY Structural confirmation

Biotechnological and Biosynthetic Preparation Methods

Microbial and Cellular Biosynthesis

Recent advances have enabled the biosynthesis of mogrosides, including this compound, using genetically engineered host cells.

  • Host Cells: Yeast cells (e.g., Saccharomyces cerevisiae, Yarrowia species) and bacterial cells (e.g., Escherichia coli) are genetically modified to express enzymes necessary for mogroside biosynthesis.

  • Key Enzymes: The biosynthesis pathway involves cucurbitadienol synthase, cytochrome P450 hydroxylases (including C11 hydroxylase), epoxide hydrolases, and UDP-glycosyltransferases (UGTs) that catalyze glycosylation steps to form this compound from mogrol precursors.

Genetic Engineering and Enzyme Utilization

  • UDP-Glycosyltransferases (UGTs): Specific UGTs with sequences highly homologous to identified SEQ ID NOs (e.g., 65-73, 75, 76, 78, 81, 83-86, 88-101) catalyze the conversion of mogrol to mogroside IA1 and its 11-oxo derivatives.

  • Pathway Optimization: By introducing polynucleotides encoding enzymes such as squalene synthase, squalene epoxidase, and cytochrome P450 reductase, the host cells can efficiently produce this compound in culture.

Advantages of Biosynthetic Methods

  • Controlled production independent of plant growth cycles.
  • Potential for large-scale industrial synthesis.
  • Ability to modify and optimize mogroside profiles through genetic manipulation.

Research Discoveries and Analytical Data

Developmental Variation in Mogroside Content

  • Content of mogrosides, including this compound, varies with fruit development stages. Early stages (0-30 days post-pollination) show predominance of mogroside IIE, with 11-oxo derivatives increasing in later stages (56-70 days), correlating with flavor changes from bitter to sweet.

Pharmacological Relevance

  • This compound exhibits inhibitory effects against Epstein–Barr virus early antigen, highlighting its therapeutic potential.

Extraction Yield Data

In a study extracting Siraitia grosvenorii glycosides:

Fraction Solvent Elution Yield (%) Notes
Fraction A Distilled water 68 Major fraction
Fraction B 20% ethanol 11 Contains mogrosides
Fraction C 30% ethanol 8
Fraction D 60% ethanol 10.2 Further purified for mogrosides

The 20% ethanol fraction was further purified to isolate low-polar mogrosides including this compound with a 39.4% yield from this fraction.

Summary Table: Preparation Methods of this compound

Method Type Description Key Steps/Enzymes Advantages References
Natural Extraction Methanol extraction from unripe S. grosvenorii fruits, followed by silica gel and ODS chromatography Methanol extraction, silica gel, ODS chromatography High purity, direct isolation
Biosynthesis in Host Cells Genetic engineering of yeast/bacterial cells to express mogroside biosynthesis enzymes Cucurbitadienol synthase, P450 hydroxylases, UGTs Scalable, controllable production
Chemical Modification Hydroxylation of mogrosides using osmium tetroxide Hydroxylation of side-chain double bonds Alters sweetness and bioactivity

化学反应分析

Types of Reactions: 11-Oxomogroside I A1 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation reactions involve the conversion of hydroxyl groups to carbonyl groups, while reduction reactions convert carbonyl groups back to hydroxyl groups. Glycosylation involves the addition of sugar moieties to the mogroside structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic glycosylation often employs uridine-5’-diphospho (UDP)-dependent glycosyltransferases .

Major Products: The major products formed from these reactions include various oxidized and reduced forms of mogrosides, such as 11-oxomogroside II A1 and 11-dehydroxymogroside .

科学研究应用

11-Oxomogroside IA1: Applications, Research Findings, and Health Benefits

This compound is a cucurbitane glycoside found in Siraitia grosvenori (also known as Monk fruit or Lo Han Kuo), a plant widely used in traditional Chinese medicine and as a natural sweetener . Research indicates that this compound possesses various potential health benefits, especially concerning its inhibitory effects against the Epstein-Barr virus early antigen .

Chemical Properties and Structure

This compound is a triterpene glycoside, a class of compounds known for their diverse biological activities. It is one of several mogrosides identified in Siraitia grosvenori, which includes Mogroside V, Mogroside IV, and others . The structure of this compound features a cucurbitane skeleton with glycosidic attachments, contributing to its unique properties .

Occurrence and Extraction

This compound is primarily extracted from the unripe fruits of Siraitia grosvenori . The extraction and purification processes involve various techniques to isolate and concentrate the compound for research and application purposes .

Biological Activities and Health Benefits

Inhibitory Effects Against Epstein-Barr Virus (EBV):

  • This compound exhibits significant inhibitory effects against the Epstein-Barr virus early antigen . This antiviral activity suggests potential applications in preventing and managing EBV-related diseases.

Other Potential Health Benefits:

Effects of Forchlorfenuron (CPPU) on Mogroside Content

A study on the effects of forchlorfenuron (CPPU), a plant growth regulator, on the morphology, metabolite accumulation, and gene expression in Siraitia grosvenorii revealed changes in mogroside content .

  • Mogroside Content : CPPU treatment significantly affects the accumulation of various mogrosides . Specifically, the content of mogrosides MIIE, MIII, MIV, and IMV increased under low-concentration CPPU treatment, while MV content decreased . High concentrations of CPPU greatly increased MIIE, MIII, MIVA, and IMV content but decreased Si, MV, OMV, and MVI content .
  • Overall Impact : Exogenous treatment with CPPU significantly promoted the accumulation of mogroside MIII and decreased the content of mogroside MV .

Data Table of Mogrosides and Their Activities

The following table summarizes various mogrosides, including this compound, and their pharmacological activities :

No.Compound NameR1R2R3R4R5Pharmacological ActivityRef.
1Mogrolβ-OHOHOHα-OH, HH2Neuroprotective; inhibition of the production of inflammatory mediators; inhibition of adipocyte differentiation; inhibitory effects against the Epstein–Barr virus early antigen[22,23,24,25,26]
2Mogroside IA (Mogroside IA1)β-OHOHH2Inhibitory effects against the Epstein–Barr virus early antigen[23,24,27]
25This compound (11-Oxomogroside A1)β-OHOHH2Inhibitory effects against the Epstein–Barr virus early antigen[24,28,32,33]

Traditional Use and Modern Applications

作用机制

The mechanism of action of 11-Oxomogroside I A1 involves its interaction with various molecular targets and pathways. It exerts its antioxidative effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

In terms of glucose modulation, 11-Oxomogroside I A1 influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. It also inhibits the activity of enzymes involved in glucose production, thereby reducing blood glucose levels .

相似化合物的比较

Structural Comparison with Similar Compounds

Table 1: Structural Features of 11-Oxomogroside IA1 and Related Mogrosides

Compound Molecular Formula Oxidation Position Glycosylation Sites Taste Profile Source (Fruit Stage)
This compound C₃₆H₆₀O₉ C11 C3 Tasteless Ripe and Unripe
Mogroside IA1 C₃₆H₆₂O₉ None C3 Tasteless Ripe
Mogroside V C₆₀H₁₀₂O₂₉ None C3, C24 300× sucrose Ripe (major)
11-Oxomogroside V C₆₀H₁₀₀O₂₉ C11 C3, C24 Sweet Unripe
11-Oxomogroside IIE C₄₂H₆₈O₁₄ C11 C3, C24 Bitter Unripe

Key structural distinctions include:

  • Oxidation Status : The presence of an oxo group at C11 in this compound reduces hydrophilicity compared to hydroxyl-bearing analogs like Mogroside IA1 .
  • Glycosylation : Additional glycosyl groups in Mogroside V and 11-Oxomogroside V enhance sweetness, whereas this compound’s single glucosyl group contributes to its neutral taste .

Bioactivity Comparison

Table 2: Bioactive Properties of this compound and Analogues

Compound Antiviral Activity (EBV-EA Inhibition) Anti-Fatigue Effects Anti-Inflammatory Antioxidant
This compound Moderate Not Reported Not Reported Not Reported
Mogroside V Strong Yes Yes Yes
11-Oxomogroside IIE Moderate Not Reported Not Reported Not Reported
Siamenoside I Weak Not Reported Yes Yes
  • Antiviral Activity : this compound inhibits Epstein-Barr virus early antigen (EBV-EA) activation, likely through interference with viral replication pathways. However, its potency is lower than Mogroside V, which exhibits stronger binding to viral proteins .
  • Therapeutic Potential: Unlike Mogroside V, this compound lacks documented anti-fatigue or anti-diabetic effects, suggesting its bioactivity is narrower .

Pharmacokinetic and Metabolic Differences

  • Metabolism: this compound undergoes phase I metabolism via deglycosylation, dehydrogenation, and oxidation, yielding metabolites like mogrol derivatives . In contrast, Siamenoside I is metabolized into multiple mogrosides (e.g., Mogroside IVA, IIE), indicating divergent metabolic pathways .
  • Bioavailability: The presence of the C11 oxo group may reduce intestinal absorption compared to non-oxidized mogrosides, as oxidation often enhances polarity and limits membrane permeability .

Research Findings and Clinical Implications

  • Oncological Context: In cervical cancer staging, the term "IA1" refers to tumor size, highlighting the importance of disambiguating biomedical nomenclature .

常见问题

Q. Q. What emerging techniques could elucidate the biosynthetic pathway of this compound in Siraitia grosvenorii?

  • Methodological Answer : Transcriptomic and metabolomic profiling of fruit at different maturation stages (unripe vs. ripe) identifies key enzymes (e.g., oxidoreductases). CRISPR-Cas9 knockout of candidate genes (e.g., CYP450s) validates their role in 11-oxidation .

Q. How does this compound’s stability under varying pH and temperature conditions impact its pharmacological applications?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months, with periodic HPLC-UV analysis. Degradation kinetics (Arrhenius modeling) predict shelf-life and inform formulation strategies (e.g., lyophilization) .

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